2-(chloromethyl)-4,6-dihydroxybenzaldehyde
Description
Contextualization of Halomethylated Benzaldehydes in Chemical Synthesis
Halomethylated aromatic compounds, particularly those bearing a chloromethyl group, are highly valued intermediates in organic synthesis. The chloromethyl group serves as a versatile handle for the introduction of various functionalities through nucleophilic substitution reactions. This reactivity is further modulated by the electronic nature of other substituents on the aromatic ring. In the context of benzaldehydes, the presence of a chloromethyl group opens up pathways for the synthesis of complex benzylic derivatives, which are precursors to a wide range of pharmaceuticals and materials. The reactivity of the chloromethyl group is well-documented, with compounds like 6-(chloromethyl)-6-methylfulvene exhibiting significantly higher SN2 reactivity compared to benzyl (B1604629) chloride. nih.gov
Significance of Dihydroxylated Aromatic Aldehydes as Synthetic Precursors
Dihydroxylated aromatic aldehydes, such as 2,4-dihydroxybenzaldehyde (B120756) and 2,6-dihydroxybenzaldehyde (B146741), are fundamental building blocks in the synthesis of natural products, dyes, and polymers. semanticscholar.orgnih.gov The hydroxyl groups not only influence the reactivity of the aldehyde function but also provide sites for further derivatization, such as alkylation or acylation, leading to a vast array of substituted aromatic compounds. For instance, the selective alkylation of one hydroxyl group over the other in dihydroxybenzaldehydes is a key strategy in the synthesis of complex natural products and other target molecules. semanticscholar.orggoogle.com The presence of two hydroxyl groups also enhances the electron density of the aromatic ring, facilitating electrophilic substitution reactions.
Structural Features and Their Implications for Chemical Reactivity
The chemical behavior of 2-(chloromethyl)-4,6-dihydroxybenzaldehyde is dictated by the interplay of its constituent functional groups. The electron-donating hydroxyl groups at positions 4 and 6 activate the aromatic ring, making it susceptible to electrophilic attack. Conversely, the aldehyde group is a deactivating group, directing incoming electrophiles to the positions meta to it. The chloromethyl group at position 2 is a primary benzylic halide, making it highly reactive towards nucleophiles. This reactivity is further enhanced by the presence of the activating hydroxyl groups.
The intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde can influence the reactivity of both groups. This is a common feature in salicylaldehyde (B1680747) and its derivatives and can affect properties such as acidity and electrophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 378749-91-8 | bldpharm.com |
| Molecular Formula | C8H7ClO3 | bldpharm.com |
| Molecular Weight | 186.59 g/mol | bldpharm.com |
Note: This table is populated with available data. Further experimental data would be required for a more comprehensive profile.
Overview of Research Trajectories Pertaining to this compound
While direct research on this compound is not extensively documented in publicly available literature, research on analogous compounds provides clear directions for its potential applications. A significant area of interest lies in its use as a precursor for the synthesis of substituted benzaldehydes and heterocyclic compounds. For example, the chloromethyl group can be readily displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to generate a library of derivatives.
Furthermore, a glycosylated derivative, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been isolated from Morus alba (mulberry) fruits. mdpi.comnih.gov This suggests a potential avenue for research into the synthesis and biological evaluation of glycosides of this compound and its derivatives. The synthesis of such compounds could provide access to novel bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4,6-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-3-5-1-6(11)2-8(12)7(5)4-10/h1-2,4,11-12H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOUOZRUNZLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 4,6 Dihydroxybenzaldehyde
Reactivity of the Chloromethyl Moiety
The chloromethyl group is a key functional handle, behaving as a reactive benzylic halide. This site is prone to nucleophilic substitution, elimination, and various coupling reactions, enabling the introduction of diverse substituents or the formation of new ring systems.
The benzylic position of the chloromethyl group makes it highly susceptible to nucleophilic substitution. This can proceed through either an SN1 or SN2 mechanism, with the operative pathway depending on the nucleophile, solvent, and reaction conditions. youtube.com
SN2 Pathway : With strong, anionic nucleophiles in polar aprotic solvents, the reaction typically follows a bimolecular (SN2) pathway. The nucleophile directly attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a single, concerted step. This pathway is favored by less sterically hindered substrates.
SN1 Pathway : In the presence of a polar protic solvent and a weak nucleophile, an SN1 mechanism may compete or dominate. The loss of the chloride leaving group is facilitated by the stability of the resulting secondary benzylic carbocation. This cation is significantly stabilized by resonance, with the positive charge delocalized into the electron-rich aromatic ring, which is further activated by the two hydroxyl groups.
A practical example of this reactivity is the substitution of the chloride by phenoxide or thiophenoxide nucleophiles. For instance, in a reaction analogous to that of 5-(chloromethyl)salicylaldehyde, reacting 2-(chloromethyl)-4,6-dihydroxybenzaldehyde with a substituted thiophenol in the presence of a base would yield the corresponding thioether derivative. lp.edu.ua Similarly, O-alkylation can be achieved, as demonstrated in the reaction of 2,6-dihydroxybenzaldehyde (B146741) with a chloromethyl-substituted pyridine (B92270), where the phenoxide acts as the nucleophile to displace the chloride. ambeed.com
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent(s) | Expected Product Type | Dominant Pathway |
|---|---|---|---|
| Thiophenoxide | ArSH, K2CO3 | Aryl-S-CH2-Ar' | SN2 |
| Hydroxide/Phenoxide | ROH, Base | Aryl-O-CH2-Ar' | SN1 / SN2 |
| Cyanide | NaCN | NC-CH2-Ar' | SN2 |
| Azide | NaN3 | N3-CH2-Ar' | SN2 |
The proximate positioning of the chloromethyl group to the phenolic hydroxyl groups allows for intramolecular reactions, leading to the formation of heterocyclic ring systems. Under basic conditions, one of the hydroxyl groups can be deprotonated to form a phenoxide. This internal nucleophile can then attack the chloromethyl group via an intramolecular SN2 reaction, displacing the chloride and forming a five- or seven-membered oxygen-containing ring.
A notable transformation is the potential for forming a benzofuran (B130515) derivative. While direct elimination is less common for benzylic halides, a sequence involving reaction at the aldehyde followed by cyclization is well-established. For example, the Rap–Stoermer reaction of a similar compound, 5-{[(4-chlorophenyl)thio]methyl}-2-hydroxybenzaldehyde, with chloroacetone (B47974) and potassium carbonate proceeds via initial alkylation of the phenolic hydroxyl, followed by an intramolecular aldol-type condensation and dehydration to furnish a substituted benzofuran. lp.edu.ua A similar strategy could be applied to this compound to generate novel fused heterocyclic structures.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, though they are most commonly applied to aryl and vinyl halides. youtube.comrsc.org The application to benzylic halides like this compound is feasible but can be challenging. Reactions such as the Suzuki, Stille, and Sonogashira couplings could potentially be adapted. rsc.orgmdpi.com
The general catalytic cycle involves three key steps:
Oxidative Addition : A Palladium(0) complex inserts into the carbon-chlorine bond of the chloromethyl group to form a Palladium(II) intermediate.
Transmetalation : A second coupling partner, typically an organoboron (Suzuki), organotin (Stille), or organocopper (Sonogashira) reagent, transfers its organic group to the palladium center.
Reductive Elimination : The two organic fragments couple and are eliminated from the palladium, regenerating the Palladium(0) catalyst and forming the final product. youtube.com
A primary competing reaction for benzylic halides is β-hydride elimination if the coupling partner contains β-hydrogens. However, for forming C(sp2)-C(sp3) or C(sp)-C(sp3) bonds, these reactions can be successful with careful selection of ligands and reaction conditions to favor reductive elimination over competing pathways.
Reactions Involving the Aldehyde Functionality
The aldehyde group is a classic electrophilic center, readily participating in a wide array of carbonyl chemistry, including condensations, oxidations, and reductions.
The aldehyde functionality is highly reactive towards nitrogen and carbon nucleophiles, leading to important classes of compounds.
Schiff Base Formation : The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. This condensation typically occurs by heating the aldehyde and amine in a suitable solvent like ethanol, often with acid catalysis. The resulting C=N double bond is a key structural motif in many biologically active molecules and ligands for metal complexes. mdpi.comsbmu.ac.irconicet.gov.artsijournals.com
Knoevenagel Condensation : This is a crucial reaction for synthesizing coumarins from salicylaldehydes. sigmaaldrich.comwikipedia.org In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a weak base catalyst like piperidine. organicreactions.orgthermofisher.com The initial condensation product undergoes a subsequent intramolecular transesterification (lactonization), driven by the proximal hydroxyl group, to form the stable benzopyrone (coumarin) ring system. mdpi.comnih.gov
Table 2: Representative Condensation Reactions of the Aldehyde Group
| Reaction Type | Reactant | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH2) | Ethanol, Reflux | Imine / Schiff Base |
| Knoevenagel Condensation | Diethyl Malonate | Piperidine, Ethanol | Coumarin-3-carboxylate |
| Knoevenagel Condensation | Ethyl Acetoacetate | Piperidine, Ethanol | 3-Acetylcoumarin |
| Wittig Reaction | Phosphonium (B103445) Ylide (Ph3P=CHR) | Anhydrous Solvent (e.g., THF) | Alkene |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation : The aldehyde can be oxidized to the corresponding 2-(chloromethyl)-4,6-dihydroxybenzoic acid using a variety of standard oxidizing agents. Mild oxidants like Tollens' reagent (Ag(NH3)2+) or Fehling's solution are effective, as are stronger reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The choice of reagent may be influenced by the desire to avoid oxidation of the phenolic hydroxyl groups.
Reduction : Selective reduction of the aldehyde to a primary alcohol, yielding [2-(chloromethyl)-4,6-dihydroxyphenyl]methanol, is typically achieved with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and effective reagent for this transformation, commonly used in alcoholic solvents. It has the advantage of not reducing the aromatic ring or the chloromethyl group under standard conditions. Stronger reducing agents like lithium aluminum hydride (LiAlH4) would also be effective but require anhydrous conditions.
Wittig and Horner–Wadsworth–Emmons Type Olefinations
The aldehyde functional group in this compound is a prime site for olefination reactions, such as the Wittig and Horner–Wadsworth–Emmons (HWE) reactions, to form carbon-carbon double bonds. These reactions are fundamental in the synthesis of stilbenes and other vinyl derivatives.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane). masterorganicchemistry.com The ylide, typically prepared from a phosphonium salt and a strong base, acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
The Horner–Wadsworth–Emmons (HWE) reaction is a popular alternative to the Wittig reaction that often provides better stereoselectivity and easier purification. wikipedia.org This reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgnih.gov These carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides. wikipedia.org The HWE reaction typically yields (E)-alkenes with high selectivity. wikipedia.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates a dialkylphosphate salt to give the alkene. wikipedia.org The ease of removal of the water-soluble phosphate (B84403) byproduct is a significant advantage of the HWE reaction. wikipedia.org
For this compound, both reactions would likely require protection of the phenolic hydroxyl groups to prevent their acidic protons from quenching the basic ylide or phosphonate carbanion. The choice of protecting group would be crucial to ensure compatibility with the reaction conditions.
Table 1: Comparison of Wittig and Horner–Wadsworth–Emmons Reactions for Aldehyde Olefination
| Feature | Wittig Reaction | Horner–Wadsworth–Emmons Reaction |
| Reagent | Phosphorus ylide | Phosphonate carbanion |
| Byproduct | Phosphine oxide | Dialkylphosphate salt |
| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction |
| Stereoselectivity | Variable, depends on ylide stability | Generally high (E)-selectivity |
| Reactivity of Reagent | Less nucleophilic | More nucleophilic |
Transformations of the Dihydroxy Phenyl System
The dihydroxy phenyl system of the molecule offers a rich platform for a variety of chemical modifications.
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl groups are susceptible to O-alkylation and O-acylation reactions. O-alkylation can be achieved using alkyl halides in the presence of a base. Studies on the isomeric 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) have shown that O-alkylation can be performed using alcohols in the presence of a mild base like sodium bicarbonate to avoid self-O-alkylation. lp.edu.ua A similar approach could be applied to this compound. Regioselectivity in mono-alkylation might be influenced by the relative acidities of the two hydroxyl groups. The hydroxyl group at position 6, being ortho to the aldehyde, may exhibit different reactivity compared to the hydroxyl at position 4.
O-acylation can be readily accomplished using acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, to form the corresponding esters. These reactions are often used to protect the hydroxyl groups during subsequent synthetic steps.
Electrophilic Aromatic Substitution Patterns
The two hydroxyl groups are strong activating groups and ortho-, para-directing, while the aldehyde and chloromethyl groups are deactivating and meta-directing. The combined effect of these groups will govern the regioselectivity of electrophilic aromatic substitution reactions. The position C5 is activated by both hydroxyl groups (ortho to one and para to the other) and is the most likely site for electrophilic attack. The C3 position is also activated, being ortho to the hydroxyl group at C4 and para to the hydroxyl at C6, but is sterically hindered by the adjacent chloromethyl group. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur preferentially at the C5 position.
Chelation and Complexation Behavior of Phenolic Hydroxyls
The presence of two hydroxyl groups, particularly their arrangement relative to the aldehyde, suggests that this compound can act as a chelating agent for metal ions. The ortho-hydroxybenzaldehyde moiety is a well-known bidentate ligand. It is anticipated that this compound can form stable complexes with a variety of metal ions, coordinating through the oxygen atoms of the hydroxyl groups and the carbonyl group. The formation of such metal complexes can influence the compound's chemical and physical properties.
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
The proximate arrangement of the chloromethyl, hydroxyl, and aldehyde groups in this compound provides opportunities for tandem and cascade reactions. For instance, a reaction could be initiated at the chloromethyl group via nucleophilic substitution, followed by an intramolecular reaction involving one of the hydroxyl groups or the aldehyde.
A notable example from a related isomer, 5-(chloromethyl)-2-hydroxybenzaldehyde, is its use in the synthesis of benzofurans. lp.edu.ua In a one-pot reaction, this isomer reacts with chloroacetone in the presence of a base. The reaction proceeds via initial O-alkylation of the hydroxyl group with chloroacetone, followed by an intramolecular aldol-type condensation involving the enolate of the introduced ketone and the aldehyde group, leading to the formation of the furan (B31954) ring. lp.edu.ua A similar cascade reaction could be envisioned for this compound, potentially leading to the formation of furan-fused aromatic systems.
Stereochemical Considerations in Reactions Involving the Compound
This compound is an achiral molecule. Therefore, reactions with achiral reagents will result in achiral or racemic products if a new stereocenter is formed. For instance, the reduction of the aldehyde group with sodium borohydride would produce a primary alcohol without creating a chiral center.
However, if a reaction introduces a new stereocenter and is carried out with chiral reagents or catalysts, it would be possible to achieve stereoselective synthesis. For example, an asymmetric reduction of the aldehyde or an asymmetric addition to the carbonyl group could yield enantiomerically enriched products. Similarly, if the compound is reacted with an enantiomerically pure chiral molecule, diastereomeric products could be formed, which could potentially be separated. In the absence of any chiral influence, no stereochemical preference is expected in its reactions.
Applications of 2 Chloromethyl 4,6 Dihydroxybenzaldehyde in Advanced Chemical Synthesis
Utilization as a Building Block for Complex Organic Molecules
The strategic placement of an aldehyde, a benzylic chloride, and two hydroxyl groups on a single benzene (B151609) ring makes 2-(chloromethyl)-4,6-dihydroxybenzaldehyde a versatile synthon. The interplay between these groups allows for sequential or one-pot reactions to generate intricate organic molecules that would otherwise require multi-step synthetic routes.
The molecular framework of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. The proximate reactive centers—the chloromethyl group and the phenolic hydroxyls—are key to forming fused ring systems.
Benzofurans: The synthesis of a benzofuran (B130515) ring can be envisioned through an intramolecular Williamson ether synthesis. Under basic conditions, one of the phenolic hydroxyls can be deprotonated to form a phenoxide. This nucleophile can then attack the adjacent electrophilic chloromethyl group, displacing the chloride and forming a dihydrobenzofuran intermediate. Subsequent dehydration or oxidation involving the aldehyde group can lead to the aromatic benzofuran core. While many methods exist for benzofuran synthesis from precursors like ortho-hydroxystilbenes or by coupling phenols with ketones, the internal functionality of this specific aldehyde provides a direct route. organic-chemistry.orgnih.govdtu.dk For instance, a related compound, 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715), undergoes reactions with chloroacetone (B47974) to form substituted benzofurans. lp.edu.ua
Chromenes: Chromene and its derivatives are significant heterocyclic scaffolds. researchgate.net The synthesis of a chromene ring system from this compound could be achieved through reactions that build upon the aldehyde functionality. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by intramolecular cyclization involving one of the hydroxyl groups, is a plausible pathway. Alternatively, reactions involving the chloromethyl group could initiate the formation of the pyran ring. Multi-component reactions, often starting with salicylaldehydes, are a powerful tool for generating diverse chromene derivatives. rsc.org
Pyridines: The aldehyde group is a key functional handle for constructing pyridine (B92270) rings. Through condensation reactions with amines or ammonia (B1221849) and a suitable dicarbonyl compound or its equivalent (in what is known as the Hantzsch pyridine synthesis or related methodologies), the aldehyde can be incorporated into a pyridine ring. The remaining chloromethyl and hydroxyl groups on the phenyl substituent would then be available for further functionalization, creating highly substituted pyridine derivatives.
Table 1: Potential Heterocyclic Scaffolds from this compound This table is illustrative and based on the reactivity of the compound's functional groups.
| Target Heterocycle | Key Reaction Type | Reagents/Conditions | Resulting Core Structure |
| Benzofuran | Intramolecular Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaH) | Dihydrobenzofuran, potentially leading to Benzofuran |
| Chromene | Knoevenagel Condensation / Cyclization | Active Methylene Compound, Base | 4H-Chromene |
| Pyridine | Hantzsch-type Synthesis | β-Ketoester, Ammonia Source | 1,4-Dihydropyridine, oxidizable to Pyridine |
Macrocycles are of great interest in fields from drug discovery to materials science. mdpi.comresearchgate.net The defined geometry and multiple reactive sites of this compound make it an excellent candidate for the programmed synthesis of macrocyclic hosts and complex supramolecular structures.
The compound can be considered a trifunctional monomer. The chloromethyl group serves as a potent electrophilic site for nucleophilic substitution, while the aldehyde can undergo condensation reactions, and the phenols can form ethers or esters. By reacting these sites selectively, large ring structures can be assembled. For example, a "head-to-tail" cyclization strategy could be employed where the chloromethyl group of one molecule reacts with a phenolic hydroxyl of another, creating a dimer or oligomer, which can then be cyclized. nih.gov
Furthermore, in the field of supramolecular chemistry, the dihydroxy-substituted aromatic core is a classic component of calixarenes and resorcinarenes. The aldehyde and chloromethyl groups provide functionalities for creating more complex, deeper cavities or for linking multiple calixarene (B151959) units together, paving the way for advanced host-guest systems and molecular sensors.
The aldehyde functionality is a gateway to a vast array of Schiff base ligands. Condensation of this compound with various primary amines (aliphatic, aromatic, or chiral) yields imines. The resulting Schiff base ligands are often polydentate, with the phenolic oxygens and the imine nitrogen serving as coordination sites for metal ions.
The presence of the two hydroxyl groups can lead to the formation of stable six-membered chelate rings with metal centers. The chloromethyl group adds another layer of functionality; it can either be retained as a reactive handle for grafting the complex onto a surface or polymer, or it can be transformed into other donor groups to modify the ligand's coordination properties. The synthesis of mixed-ligand metal complexes often involves Schiff bases derived from salicylaldehydes, highlighting the utility of this compound class in coordination chemistry. nih.gov
Table 2: Illustrative Schiff Base Ligands from this compound This table is illustrative and based on the reactivity of the compound's functional groups.
| Amine Reactant | Resulting Schiff Base | Potential Donor Atoms |
| Aniline | 2-(chloromethyl)-4,6-dihydroxy-N-phenylbenzaldimine | O, N, O |
| Ethylenediamine (1:2 ratio) | N,N'-Bis((2-(chloromethyl)-4,6-dihydroxyphenyl)methylene)ethane-1,2-diamine | O, N, N, O (per metal center) |
| (R)-1-Phenylethylamine | (R)-1-((2-(chloromethyl)-4,6-dihydroxyphenyl)methyleneamino)-1-phenylethane | O, N, O |
Role in Polymer Chemistry and Material Science
The reactivity of this compound also extends to the synthesis of novel polymers and functional materials. Its ability to participate in polymerization reactions, either by incorporating into the backbone or by providing reactive side chains, is a key asset.
This compound can serve as a monomer or a precursor to a monomer in several types of polymerization.
Polyether Synthesis: The chloromethyl group can react with the phenolic hydroxyls of another monomer unit in a nucleophilic substitution reaction to form polyethers.
Phenolic Resins: Similar to phenol (B47542) and formaldehyde (B43269), the phenolic nature of this molecule, combined with its aldehyde group, allows it to undergo condensation polymerization under acidic or basic conditions to form phenolic-type resins with a high degree of cross-linking and functionality.
Polyester Synthesis: The hydroxyl groups can be esterified with dicarboxylic acids or their derivatives to form polyesters, embedding the aldehyde and chloromethyl functionalities within the polymer structure.
An alternative strategy is to use the aldehyde or hydroxyl groups to drive polymerization, leaving the chloromethyl group as a pendant functional moiety along the polymer backbone. For example, polymerization via the phenolic hydroxyls would create a polymer chain with reactive chloromethyl groups at regular intervals.
These pendant chloromethyl groups are highly valuable as they represent reactive sites for post-polymerization modification. This allows for the synthesis of a base polymer which can then be tailored for specific applications by grafting other molecules onto the backbone via nucleophilic substitution of the chloride. This approach is fundamental to creating functional materials such as polymer-supported catalysts, ion-exchange resins, and materials for bioconjugation.
Development of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are compounds that combine organic and inorganic components at the molecular or nanometer scale, often exhibiting properties superior to the individual constituents. nih.gov These materials are typically classified into two categories: Class I, where the organic and inorganic phases are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong, covalent bonds. nih.gov The synthesis of these materials can be achieved through various methods, including the sol-gel process, co-precipitation, and layer-by-layer assembly. nih.gov
This compound is a particularly promising organic precursor for the synthesis of Class II hybrid materials. Its utility stems from its distinct functional groups, which offer multiple pathways for integration into an inorganic matrix.
Dihydroxy Functionality: The two hydroxyl groups on the aromatic ring can participate in condensation reactions with inorganic precursors, such as metal alkoxides (e.g., tetraethyl orthosilicate, a common silica (B1680970) precursor). This process, central to the sol-gel method, allows for the formation of covalent Si-O-C or Metal-O-C bonds, effectively grafting the organic molecule onto the inorganic network. mdpi.com This creates a robust, interlinked structure where the properties of the organic benzaldehyde (B42025) unit are imparted to the final material.
Chloromethyl Group: The highly reactive chloromethyl (-CH₂Cl) group serves as a versatile anchor for secondary modifications. researchgate.net After the initial formation of the hybrid framework, this group can undergo nucleophilic substitution reactions. This allows for the attachment of a wide array of other organic molecules, polymers, or functional moieties, enabling the fine-tuning of the hybrid material's properties for specific applications, such as adjusting its hydrophobicity, conductivity, or thermal stability. mdpi.com
The combination of these features allows for the design of multifunctional hybrid materials. For instance, by incorporating this compound into a silica or titania matrix, it is possible to create materials with tailored optical, electronic, or mechanical properties, suitable for applications in coatings, composites, and functional biopolymers. nih.govmdpi.com
Table 1: Functional Groups of this compound in Hybrid Material Synthesis
| Functional Group | Role in Synthesis | Potential Bonds Formed |
|---|---|---|
| 4,6-Dihydroxy | Covalent linking to inorganic matrix | Metal-O-C, Si-O-C |
| Aldehyde | Can be used for post-synthesis modification | Imine, Acetal |
| Chloromethyl | Anchor for secondary functionalization | Ester, Ether, Amine |
Application in Advanced Catalytic Systems
The unique electronic and structural characteristics of this compound make it a valuable building block in the field of catalysis.
Precursor for Ligands in Homogeneous and Heterogeneous Catalysis
The performance of a metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. This compound serves as an excellent precursor for synthesizing custom ligands for both homogeneous and heterogeneous catalysis.
The aldehyde and two hydroxyl groups can act as a tridentate chelation site for a variety of transition metals. This "salen-type" coordination pocket can stabilize the metal center and influence its electronic properties, thereby tuning its catalytic activity and selectivity. The electron-donating hydroxyl groups can enhance the electron density on the metal, which can be beneficial for certain catalytic cycles.
Furthermore, the reactive chloromethyl group is key to creating specialized ligand systems. researchgate.net
For Heterogeneous Catalysis: The chloromethyl group can be used to immobilize the ligand onto a solid support, such as silica, alumina, or a polymer resin. This grafting process creates a heterogeneous catalyst, which offers significant advantages in terms of catalyst separation from the reaction products, reusability, and suitability for continuous flow processes.
For Homogeneous Catalysis: The chloromethyl group can be a site for building more complex, sterically demanding ligand architectures. By reacting it with other organic molecules, researchers can introduce chiral centers for asymmetric catalysis or bulky substituents to control the steric environment around the metal, thereby enhancing selectivity. orgsyn.org
Design of Organocatalysts Incorporating the Benzaldehyde Moiety
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The benzaldehyde moiety itself is a known participant in certain organocatalytic transformations. The structure of this compound offers several advantages for designing novel organocatalysts.
The electronic nature of the benzaldehyde's carbonyl group is modulated by the two powerful electron-donating hydroxyl groups on the ring. This electronic modification can alter the reactivity of the aldehyde group, potentially enhancing its ability to participate in reactions like the benzoin (B196080) or Stetter reactions.
The chloromethyl group provides a convenient handle for introducing other catalytically active functionalities onto the aromatic ring. For example, it can be converted into a quaternary ammonium (B1175870) salt or a phosphonium (B103445) salt, creating an ionic moiety that can direct a reaction or stabilize a transition state. Alternatively, chiral amines or other directing groups can be attached to create bifunctional or asymmetric organocatalysts, expanding the scope of its potential applications in stereoselective synthesis.
Contributions to Chemical Probes and Sensor Development
Chemical probes and sensors are molecules designed to detect and signal the presence of specific analytes through a measurable change, such as color or fluorescence. rsc.org The this compound scaffold is well-suited for the development of such tools.
The dihydroxybenzaldehyde core possesses intrinsic properties conducive to sensing. The phenolic hydroxyl groups and the aldehyde can act as a binding or recognition site for various analytes, including metal ions, anions, and biologically relevant molecules. The electronic structure of the aromatic ring is sensitive to changes in its local environment, such as pH or the binding of an analyte. kaimosi.com This sensitivity can be transduced into a change in the molecule's photophysical properties. For example, binding of a metal ion to the hydroxyl groups can lead to a shift in the absorption or fluorescence emission spectrum.
A derivative, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been studied for its ability to regulate oxidative and inflammatory responses, indicating the core structure's interaction with biological systems and its potential use in probes for reactive oxygen species (ROS) or nitric oxide (NO). nih.govnih.gov
The chloromethyl group is once again a key enabler. It allows for the straightforward attachment of a fluorophore or a chromophore to the benzaldehyde scaffold. This creates a modular design where the dihydroxybenzaldehyde unit acts as the analyte receptor and the attached group acts as the signaling unit. This separation of functions allows for the rational design of probes with high sensitivity and selectivity. For instance, a probe could be designed where analyte binding at the dihydroxyaldehyde site triggers a change in the fluorescence of a covalently attached dye, a process known as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Table 2: Research Findings on Related Benzaldehyde Derivatives in Sensing
| Derivative/Related Compound | Analyte/Target | Principle of Detection | Reference |
|---|---|---|---|
| Salicylaldehyde (B1680747) Ionic Liquid | pH | Change in color and fluorescence profile | kaimosi.com |
| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde | ROS, NO, MMP-1 | Regulation of oxidative/inflammatory responses | nih.govnih.gov |
| Near-Infrared Probe Precursor | Cu⁺ | Turn-on fluorescence via bond cleavage | kaimosi.com |
Theoretical and Computational Studies of 2 Chloromethyl 4,6 Dihydroxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules. These calculations can predict a wide range of properties, from electronic structure to spectroscopic characteristics.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gaps, or charge distribution for 2-(chloromethyl)-4,6-dihydroxybenzaldehyde are present in the reviewed literature. Such analysis would be valuable in predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and the charge distribution highlighting potential sites for nucleophilic or electrophilic attack.
Conformational Analysis and Molecular Geometries
There are no published reports on the conformational analysis or optimized molecular geometries of this compound determined through computational methods. This type of study would identify the most stable three-dimensional arrangements of the atoms in the molecule, which is crucial for understanding its interactions with other molecules.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
While experimental spectroscopic data may exist for this compound, there are no available computational studies that predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra. Theoretical predictions of spectroscopic properties are often used to complement experimental data and aid in the structural elucidation of new compounds.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transition states, and determining the energy landscapes of these transformations.
Transition State Analysis and Reaction Energetics
No computational studies on the transition state analysis or reaction energetics for reactions involving this compound have been found in the scientific literature. Such investigations would provide a detailed understanding of the mechanisms of its potential reactions, including the energy barriers that must be overcome for a reaction to proceed.
Solvent Effects on Reactivity and Selectivity
The influence of solvents on the reactivity and selectivity of chemical reactions is a critical aspect of chemical synthesis. However, there are no published computational models that explore the solvent effects on the behavior of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide profound insights into its behavior at the atomic level.
Conformational Dynamics and Intermolecular Interactions
This subsection would have detailed the various spatial arrangements, or conformations, that this compound can adopt. By simulating its movement, researchers could identify the most stable conformations and the energy barriers between them. Key areas of analysis would include:
Torsional Angles: Analysis of the rotation around single bonds, particularly concerning the chloromethyl and hydroxyl groups, would reveal the molecule's flexibility and preferred shapes.
Hydrogen Bonding: Investigation of intramolecular and intermolecular hydrogen bonds would be crucial. The two hydroxyl groups and the aldehyde group are all potential sites for hydrogen bonding, which would significantly influence the compound's structure and its interactions with other molecules.
Interaction Energy Analysis: This would quantify the strength of interactions between molecules of this compound, breaking them down into components like van der Waals and electrostatic forces.
A representative data table for this section would have looked something like this, populated with hypothetical data from a simulation:
| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier (kcal/mol) | Key Interacting Groups |
| C1-C2-C(H)=O | 180 | 2.5 | Aldehyde, Aromatic Ring |
| C6-C1-CH2Cl | 90 | 1.8 | Chloromethyl, Aromatic Ring |
| C3-C4-O-H | 0 | 3.1 | Hydroxyl, Aromatic Ring |
Advanced Spectroscopic and Analytical Characterization of 2 Chloromethyl 4,6 Dihydroxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution 1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)
Specific, experimentally determined ¹H, ¹³C, COSY, HSQC, and HMBC spectral data for 2-(chloromethyl)-4,6-dihydroxybenzaldehyde are not available in published scientific literature.
Solid-State NMR for Structural Elucidation
No studies utilizing solid-state NMR for the structural elucidation of this compound have been found in public databases or literature.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While the molecular formula is C₈H₇ClO₃, and the monoisotopic mass can be calculated as 186.0084 g/mol , no experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been published to provide an exact mass determination.
Fragmentation Pathways and Structural Information
Detailed studies on the mass spectrometry fragmentation pathways of this compound are not present in the available scientific literature.
Infrared (IR) and Raman Spectroscopy
Experimentally recorded and assigned Infrared (IR) and Raman spectra for this compound are not available in published literature or spectral databases.
Vibrational Analysis of Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule. For this compound, the spectrum is predicted to be a composite of the vibrational modes of its constituent parts: the di-substituted phenolic ring, the aldehyde group, the hydroxyl groups, and the chloromethyl substituent.
The hydroxyl (-OH) groups are expected to exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to stretching vibrations. The exact position and broadness of this peak are highly sensitive to the extent of hydrogen bonding. nih.gov The aldehyde C=O stretching vibration is a very strong and sharp band, anticipated to appear around 1650-1680 cm⁻¹, its position being slightly lowered from a typical aldehyde (1700-1740 cm⁻¹) due to the electron-donating resonance effect of the hydroxyl groups and potential intramolecular hydrogen bonding. libretexts.org The aldehydic C-H stretch, a key feature for aldehydes, is expected to produce one or two weak to medium bands in the 2700-2900 cm⁻¹ region. libretexts.org
The aromatic ring itself will contribute to a series of characteristic absorptions. C-H stretching vibrations on the benzene (B151609) ring typically appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). docbrown.info Complex C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. docbrown.info The chloromethyl group (-CH₂Cl) introduces its own set of vibrations. The C-H stretching of the methylene (B1212753) group will likely be observed in the 2900-3000 cm⁻¹ range. The C-Cl stretching vibration is anticipated to be found in the 600-800 cm⁻¹ region of the "fingerprint" portion of the spectrum, a range typical for alkyl halides. niscpr.res.in
Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹, often produce strong Raman signals. royalsocietypublishing.orgresearchgate.net The C=O stretch is also Raman active. The symmetric C-H stretching of the -CH₂Cl group would also be observable.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |
| Aldehyde (C=O) | C=O Stretch | 1650-1680 | Strong | Medium |
| Aldehyde (C-H) | C-H Stretch | 2700-2900 | Weak-Medium | Medium |
| Aromatic Ring | C-H Stretch | 3030-3100 | Medium | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| Chloromethyl (-CH₂) | C-H Stretch | 2900-3000 | Medium | Medium |
| Chloromethyl (-C-Cl) | C-Cl Stretch | 600-800 | Strong | Strong |
Intermolecular Interactions and Hydrogen Bonding Assessment
The presence of two hydroxyl groups and an aldehyde carbonyl group makes this compound a prime candidate for extensive hydrogen bonding. nih.gov These interactions are crucial in determining the compound's physical properties and its arrangement in the solid state.
Intermolecular hydrogen bonds are expected to form between the hydroxyl groups of one molecule and the aldehyde oxygen or a hydroxyl oxygen of a neighboring molecule. researchgate.net This type of interaction acts as a molecular "glue," often leading to higher melting points and influencing solubility in polar solvents. nih.gov The presence of strong intermolecular hydrogen bonding would be spectroscopically evident by a significant broadening and red-shifting (lowering of frequency) of the O-H stretching band in the IR spectrum compared to a theoretical non-bonded -OH group (around 3600 cm⁻¹). nih.gov
Furthermore, intramolecular hydrogen bonding is highly probable between the ortho-hydroxyl group (at position 6) and the adjacent aldehyde group. This forms a stable six-membered pseudo-ring. Such an interaction would cause a further shift of the involved O-H and C=O stretching frequencies to lower wavenumbers. This effect is well-documented in similar structures like o-hydroxybenzaldehyde. ias.ac.in The presence of a second hydroxyl group at position 4 can participate in the intermolecular network, potentially leading to the formation of complex, sheet-like structures in the solid state. researchgate.net The chloromethyl group, while not a primary hydrogen bond donor or acceptor, can participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal lattice. nih.gov
X-ray Crystallography and Diffraction Studies
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. datapdf.com For this compound, obtaining suitable single crystals would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would unambiguously confirm the substitution pattern on the benzene ring and reveal the conformation of the aldehyde and chloromethyl groups relative to the ring.
Crucially, SCXRD would provide direct evidence of the hydrogen bonding network discussed previously. nih.gov It would differentiate between intra- and intermolecular hydrogen bonds, providing exact distances and angles for these interactions. The crystal packing arrangement, showing how individual molecules assemble into a larger lattice, would also be elucidated. This could reveal π-π stacking interactions between aromatic rings or specific interactions involving the chlorine atom, which can participate in halogen bonding. rsc.org Analysis of crystal structures of related benzaldehyde (B42025) derivatives shows that such non-covalent interactions play a significant role in the formation of their supramolecular assemblies. nih.govrsc.org
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is an essential technique for the analysis of a bulk polycrystalline sample. It is used to identify the crystalline phase, assess sample purity, and detect the presence of different polymorphs (different crystal structures of the same compound). royalsocietypublishing.org The PXRD pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline phase and serves as a fingerprint for identification. sielc.com
For this compound, a PXRD analysis would be the primary method to characterize the bulk material synthesized in a laboratory. If a single crystal structure has been determined via SCXRD, its theoretical powder pattern can be calculated and compared to the experimental PXRD pattern of the bulk sample. sielc.com A match between the two would confirm that the bulk material consists of a single, pure crystalline phase corresponding to the solved structure. Any additional peaks in the experimental pattern would indicate the presence of impurities or other crystalline polymorphs.
Advanced Chromatographic Techniques for Purity and Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture, making it indispensable for assessing the purity of this compound. researchgate.net Given the compound's polarity due to the two hydroxyl groups and the aldehyde function, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.govwikipedia.org
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) bonded silica (B1680970) column, would be used. wikipedia.orgnih.gov The mobile phase would consist of a polar solvent mixture, likely a gradient of water (often acidified with a small amount of acetic or formic acid to ensure the hydroxyl groups remain protonated) and an organic modifier like acetonitrile (B52724) or methanol. edpsciences.orgresearchgate.net The gradient would start with a high percentage of water and gradually increase the proportion of the organic solvent. This allows for the elution of highly polar impurities first, followed by the target compound, and finally any less polar byproducts.
Detection would typically be performed using a UV-Vis diode-array detector (DAD). nih.gov The aromatic ring and carbonyl group in this compound are strong chromophores, which should result in a distinct absorption maximum, likely around 280 nm, enabling sensitive detection. researchgate.net By running a calibrated standard, the HPLC method can be used to accurately determine the purity of a sample, with the area of the main peak being proportional to its concentration.
Table 2: Proposed HPLC Method Parameters for Purity Analysis
| Parameter | Proposed Condition | Rationale |
| Mode | Reversed-Phase (RP-HPLC) | Suitable for polar aromatic compounds. wikipedia.org |
| Stationary Phase | C18 (ODS), 5 µm particle size | Standard for RP-HPLC, provides good retention for hydrophobic and polar molecules. nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of phenolic groups, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. edpsciences.org |
| Elution | Gradient | Effective for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV-Vis DAD (e.g., at 280 nm) | Aromatic system and carbonyl group provide strong UV absorbance for sensitive detection. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the characterization of volatile and semi-volatile compounds. For a polar molecule such as this compound, direct analysis by GC-MS is often hindered by its low volatility and the potential for thermal degradation within the injector or column. To overcome these limitations, derivatization is an essential prerequisite, converting the non-volatile parent compound into a more volatile and thermally stable derivative suitable for gas phase analysis.
The primary strategy for the derivatization of this compound involves the conversion of its active hydrogen-containing functional groups—specifically the hydroxyl (-OH) and potentially the aldehyde (-CHO) group—into less polar, more volatile moieties. Silylation is a widely employed and effective derivatization technique for this purpose. youtube.comnih.govnih.gov This process involves the replacement of the active hydrogens in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, and the aldehyde group can also be derivatized to prevent enolization and improve chromatographic peak shape. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), are commonly used for this transformation. researchgate.net
The resulting silylated derivative of this compound exhibits significantly increased volatility, allowing it to be readily vaporized and transported through the gas chromatograph. The separation of the derivative from other components in a mixture is achieved based on its differential partitioning between the stationary phase of the GC column and the mobile phase (an inert carrier gas, typically helium). The choice of the GC column is critical, with capillary columns coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, being well-suited for the separation of such derivatives.
Following separation in the gas chromatograph, the derivatized molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum produced provides a unique fragmentation pattern, or "fingerprint," for the derivatized compound, which is invaluable for its identification. The fragmentation of the silylated derivative of this compound would be expected to yield characteristic ions corresponding to the loss of methyl groups, the trimethylsilyl moiety, and fragments arising from the cleavage of the aromatic ring and its substituents. whitman.edu
The analysis of volatile derivatives of this compound by GC-MS offers high sensitivity and selectivity, enabling the detection and quantification of this compound in complex matrices. The retention time of the derivative provides an additional layer of identification when compared to authentic standards.
Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
Future Research Directions and Prospects in the Chemistry of 2 Chloromethyl 4,6 Dihydroxybenzaldehyde
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 2-(chloromethyl)-4,6-dihydroxybenzaldehyde and its derivatives is expected to pivot towards greener and more efficient methodologies. Traditional synthetic routes often rely on harsh conditions and hazardous reagents, prompting a shift towards sustainable alternatives. rjpn.org Future research will likely focus on one-pot procedures, the use of eco-friendly catalysts, and novel starting materials. rjpn.orgnih.gov
Key areas for development include:
Green Chemistry Approaches : The application of green chemistry principles, such as using water as a solvent, employing biodegradable catalysts, and utilizing energy-efficient methods like microwave or ultrasound irradiation, can significantly reduce the environmental impact of synthesis. rjpn.orguconn.edumdpi.com
Catalytic Systems : The development of novel catalytic systems, including palladium-containing catalysts for carbonylation reactions using CO2 as a C1 source, presents a green and efficient route to benzaldehyde (B42025) derivatives. google.com Research into recyclable solid acid or enzyme catalysts could also provide milder and more selective synthetic pathways. rjpn.orgrsc.org
Atom Economy : Designing synthetic routes that maximize atom economy, such as one-pot reduction/cross-coupling procedures, will be crucial. nih.gov These methods minimize waste by incorporating a greater portion of the reactants into the final product.
A comparison of traditional versus prospective sustainable methodologies is outlined below.
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Solvents | Often toxic, non-renewable organic solvents. rjpn.org | Water, supercritical fluids, or solvent-free conditions. rjpn.orgmdpi.com |
| Reagents | Use of hazardous and stoichiometric reagents. uconn.edu | Catalytic amounts of recyclable and non-toxic catalysts. rjpn.orgrsc.org |
| Energy | High-temperature refluxing over long periods. | Microwave-assisted or ultrasound-assisted synthesis for faster reactions. rjpn.org |
| Feedstocks | Petroleum-based starting materials. | Renewable feedstocks and utilization of C1 sources like CO2. google.com |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot, tandem, or cascade reactions to improve efficiency. nih.govnih.gov |
Development of Advanced Materials with Tunable Properties
The distinct functional groups of this compound make it an exceptional candidate for the synthesis of advanced materials. Its ability to act as a versatile linker or monomer opens doors to new polymers, frameworks, and functional surfaces.
Polymer Synthesis : The chloromethyl and hydroxyl groups provide reactive sites for polycondensation reactions. This could lead to the creation of novel polyesters, polyethers, or phenolic resins with tailored properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Covalent Organic Frameworks (COFs) : The aldehyde and hydroxyl functionalities are ideal for forming robust, porous crystalline structures known as COFs. chemscene.com By reacting this compound with various amine linkers, it is possible to construct COFs with tunable pore sizes and functionalities, suitable for applications in gas storage, catalysis, and separation. The chloromethyl group could serve as a post-synthetic modification site to introduce further functionality.
Functionalized Ionic Liquids : The compound can be used to synthesize task-specific ionic liquids. researchgate.net The aldehyde group can be transformed post-synthesis, allowing for the creation of ionic liquids that can act as soluble supports or catalysts in various chemical transformations. researchgate.net
| Material Type | Potential Monomer/Linker | Key Functional Groups Involved | Prospective Applications |
| Polymers | This compound | -OH, -CH2Cl | High-performance plastics, specialty coatings, electronic materials. |
| COFs | This compound | -CHO, -OH (for framework), -CH2Cl (for modification) | Gas separation, heterogeneous catalysis, chemical sensing. chemscene.com |
| Ionic Liquids | Quaternized derivatives | -CHO, -CH2Cl | Green solvents, catalysts, material synthesis templates. researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
To overcome the challenges of handling potentially hazardous intermediates and to improve reproducibility and scalability, future research will focus on integrating the synthesis and modification of this compound into continuous flow and automated systems. mt.com
Flow chemistry offers several advantages over traditional batch processing:
Enhanced Safety : Small reactor volumes and superior heat exchange dramatically reduce the risks associated with highly exothermic or hazardous reactions. mt.commdpi.com
Improved Control and Efficiency : Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities. nih.gov
Scalability : Scaling up production is simplified by running the flow system for longer durations, avoiding the complexities of scaling up batch reactors. mt.com
Discovery of New Chemical Transformations and Rearrangements
The unique electronic and steric environment of this compound makes it a fertile ground for discovering novel chemical reactions and molecular rearrangements. While the chloromethyl group is a known site for nucleophilic substitution and the aldehyde for condensation and oxidation/reduction, their interplay with the dihydroxy-substituted ring could lead to unprecedented transformations. researchgate.netlp.edu.ua
Future research could explore:
Intramolecular Cyclizations : The proximity of the reactive groups could facilitate novel intramolecular cyclization reactions, leading to complex heterocyclic scaffolds like substituted benzofurans or chromanes, which are valuable in medicinal chemistry. lp.edu.ua
Named Rearrangement Reactions : Applying classic rearrangement reactions such as the Baeyer-Villiger, Beckmann, or Favorskii rearrangements to derivatives of this compound could yield structurally diverse products. wiley-vch.delibretexts.org For example, a Baeyer-Villiger oxidation could transform the aldehyde into a formate (B1220265) ester, which could then be hydrolyzed to a phenol (B47542), altering the substitution pattern on the ring. wiley-vch.de
Directed C-H Functionalization : Using the existing functional groups as directing groups for transition-metal-catalyzed C-H activation could enable the selective introduction of new substituents onto the aromatic ring, providing access to complex, multi-substituted benzene (B151609) derivatives. nih.gov
Synergistic Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry and atom economy. nih.gov The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs.
Future prospects in this area include:
High-Order MCRs : The compound could participate in five-component reactions (5CRs) or even higher-order MCRs to rapidly assemble complex molecular architectures. nih.gov Its multiple reactive sites could potentially engage in sequential or cascade reactions within a one-pot setting.
Novel Scaffold Synthesis : By combining this compound with various isocyanides, amines, and carboxylic acids in reactions like the Ugi or Passerini reaction, novel libraries of peptidomimetics or other biologically relevant scaffolds could be generated.
Petasis Borono-Mannich Reaction : Similar to related salicylaldehydes, this compound could be a valuable component in the Petasis reaction, reacting with amines and boronic acids to produce substituted aminomethylated phenols. researchgate.net The chloromethyl group would offer a handle for further diversification of the resulting products.
The potential of this compound as a building block in MCRs is summarized below.
| MCR Type | Potential Reactants | Resulting Scaffold |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |
| Biginelli Reaction | Urea, β-Ketoester | Dihydropyrimidinone Derivatives |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia (B1221849) | Dihydropyridine Core |
| Petasis Reaction | Amine, Boronic Acid | Aminomethylated Phenols |
Q & A
Q. What analytical workflows are recommended for quantifying this compound in complex matrices?
- HPLC-DAD : Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) for separation; detect at λ = 280 nm (aromatic π→π* transitions) .
- Calibration curves : Prepare in triplicate across 0.1–100 µg/mL, accounting for matrix effects via standard addition .
- Quality control : Include internal standards (e.g., deuterated analogs) to correct for recovery variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
